2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, and a phenylacetamide moiety substituted with a fluorine atom .
Preparation Methods
The synthesis of pyridopyrimidine derivatives, including 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE, can be achieved through various methods. One common approach involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine core, is a typical synthetic route . Industrial production methods often employ environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The pyridopyrimidine core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The phenylacetamide moiety allows for substitution reactions, particularly at the fluorine-substituted position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyridopyrimidine core allows the compound to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The presence of the fluorine atom enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and exert its effects .
Comparison with Similar Compounds
Compared to other pyridopyrimidine derivatives, 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit significant biological activity but differ in their core structure and specific functional groups.
Indole derivatives: While indole derivatives share some biological activities with pyridopyrimidines, their structural framework and mechanism of action are distinct.
Imidazole-containing compounds: These compounds have different core structures but can exhibit similar therapeutic potential.
Properties
IUPAC Name |
2-(2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-12-15(23)9-10-18(14)25-19(28)13-26-21(29)17-8-5-11-24-20(17)27(22(26)30)16-6-3-2-4-7-16/h2-12H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPSQGGNIZXDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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